N-[(1S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethyl]-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]prop-2-enamide
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Overview
Description
N-[(1S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethyl]-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]prop-2-enamide is an organic compound characterized by its complex molecular structure, which includes elements of dioxolane and thiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-[(1S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethyl]-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]prop-2-enamide, a multi-step synthetic route is typically employed. The process usually begins with the preparation of the dioxolane and thiazole intermediates, followed by their coupling through amide bond formation. Key steps may include:
Dioxolane Synthesis: : Starting from 2,2-dimethyl-1,3-propanediol, reaction with acetone under acidic conditions to form 2,2-dimethyl-1,3-dioxolane.
Thiazole Synthesis: : Utilizing a precursor such as 2,4-dimethylthiazole, modifying it via alkylation or acylation.
Amide Coupling: : The final step involves coupling the dioxolane and thiazole intermediates via a prop-2-enamide linkage, often employing reagents like EDC (N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound involves scaling up the lab-scale synthetic route, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations. Continuous flow processes and automated synthesis may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: : Converts to corresponding oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: : Reduces to amines or alcohols using reducing agents like lithium aluminum hydride or hydrogen gas over a palladium catalyst.
Substitution: : Undergoes nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, peracids, acetic acid.
Reduction: : Lithium aluminum hydride, hydrogen gas, palladium catalyst, ethanol.
Substitution: : Amines, thiols, base (such as sodium hydroxide).
Major Products
The primary products formed depend on the reaction type. For example, oxidation yields oxides, reduction forms alcohols or amines, and substitution produces various derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethyl]-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]prop-2-enamide finds applications in numerous scientific fields:
Chemistry: : Used as a precursor or intermediate in synthesizing more complex organic molecules. Its unique structure provides a scaffold for developing new chemical entities.
Biology: : Studied for its potential biological activity, such as antimicrobial, antifungal, or anti-inflammatory properties. It serves as a tool for exploring biochemical pathways.
Medicine: : Investigated for pharmaceutical development, particularly in designing drugs with specific molecular targets.
Industry: : Applied in the production of specialty chemicals, agrochemicals, or materials with enhanced properties.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets. The mechanism of action typically involves:
Molecular Binding: : Binding to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: : Modulating biochemical pathways, such as inhibiting enzyme activity or interfering with signal transduction pathways.
Comparison with Similar Compounds
Uniqueness
N-[(1S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethyl]-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]prop-2-enamide stands out due to its combination of dioxolane and thiazole moieties, which confer unique chemical and biological properties.
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-based Compounds: : Compounds with similar dioxolane structures but differing substituents.
Thiazole-based Compounds: : Other molecules containing the thiazole ring, such as 2,4-dimethylthiazole derivatives.
Its uniqueness lies in the synergy of these structural components, which enhances its potential for various applications compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. Hope it’s got what you need!
Properties
IUPAC Name |
N-[(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-7-15(19)18(8-14-10(2)17-12(4)22-14)11(3)13-9-20-16(5,6)21-13/h7,11,13H,1,8-9H2,2-6H3/t11-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHDXFDEOIBFSC-WCQYABFASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN(C(C)C2COC(O2)(C)C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C)CN([C@@H](C)[C@H]2COC(O2)(C)C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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